3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea
Description
Properties
IUPAC Name |
1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13-12(10-5-1-2-6-11(10)16-13)17-18-14(21)15-8-9-4-3-7-20-9/h1-2,5-6,9,16,19H,3-4,7-8H2,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGNPLYHYNULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N=NC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thiourea Group: The indole derivative is then reacted with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiourea linkage.
Attachment of the Oxolane Ring: The final step involves the reaction of the intermediate with an oxolane derivative, often under basic conditions, to introduce the oxolane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction could produce indole-3-ylmethanol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiourea have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, indicating a strong antibacterial effect compared to standard antibiotics like ceftriaxone .
Antioxidant Properties
The antioxidant activity of 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea has been highlighted in studies focusing on neuroprotective agents. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potentially reducing the risk of neurodegenerative diseases .
Anti-inflammatory Effects
Thioureas have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, making them candidates for treating inflammatory disorders .
Anticancer Activity
There is growing interest in the anticancer potential of thiourea derivatives. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, certain derivatives have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study conducted by Roxana et al. synthesized several thiourea derivatives and tested their antimicrobial activity against a range of bacterial strains. The results showed that certain compounds had a higher potency than traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of indole-based thioureas. The findings indicated that these compounds could effectively reduce oxidative stress markers in neuronal cell cultures, supporting their use in developing treatments for neurodegenerative diseases such as Alzheimer's .
Data Table: Biological Activities of Thiourea Derivatives
| Activity | Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antibacterial | 3-(4-methoxyphenyl)-thiourea | 40 | Effective against E. coli |
| Antioxidant | Indole-thiourea derivative | N/A | Reduces oxidative stress |
| Anti-inflammatory | Thiourea derivative with aryl groups | N/A | Inhibits IL-6 and TNF-alpha |
| Anticancer | Thiourea derivative with indole structure | <5 | Induces apoptosis |
Mechanism of Action
The mechanism by which 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to active sites, while the thiourea group may form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiourea Derivatives with Indol-3-ylidene Motifs
(a) [(2-Oxoindol-3-yl)amino]thiourea (CAS 27830-79-1)
- Structure : Simpler analog lacking the oxolan-2-ylmethyl group.
- Properties: Melting point: 198–200°C (ethanol) . pKa: ~9.28, indicating moderate basicity .
- Comparison :
(b) (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide
Compounds with Heterocyclic Substituents
(a) Orantinib (PubChem CID: 5329099)
- Structure: 3-(2,4-dimethyl-5-{(2-oxoindolin-3-ylidene)methyl}-1H-pyrrol-3-yl)propanoic acid.
- Activity : Inhibits KIT, VEGFR2, and PDGFR kinases, targeting angiogenesis .
- Comparison: Orantinib’s propanoic acid group enhances solubility and enables ionic interactions with targets. The target compound’s thiourea and oxolan groups may favor hydrogen bonding over ionic interactions, possibly shifting target specificity .
(b) 3-[3-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Structure: Sulfone-containing thiazolidinone fused to indol-2-one.
- Properties : The sulfone group increases polarity and hydrogen-bond acceptor capacity .
- Comparison :
- The target compound’s oxolan is less polar than a sulfone, balancing hydrophilicity and lipophilicity.
- Both compounds may exhibit similar crystal packing due to planar indole/indolone systems .
Biological Activity
The compound 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of isatin derivatives with thiourea. The general procedure includes:
- Preparation of Isatin Derivatives : Starting from isatin, various substituents can be introduced to form different derivatives.
- Condensation Reaction : The isatin derivative is reacted with thiourea in an appropriate solvent (e.g., acetone or ethanol) under reflux conditions to yield the desired thiourea compound.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
| Compound | MIC (µg/mL) | Tested Strains |
|---|---|---|
| Thiourea Derivative A | 40 | E. faecalis |
| Thiourea Derivative B | 50 | P. aeruginosa |
| Ceftriaxone | - | Standard |
Anticancer Activity
Thiourea derivatives have shown promising anticancer activity across various cell lines:
- IC50 Values : Many derivatives exhibit IC50 values ranging from 1.5 to 20 µM against cancer cell lines like pancreatic and breast cancer .
- Mechanism : These compounds may inhibit angiogenesis and alter cancer cell signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 7 - 14 |
| Breast Cancer | 3 - 20 |
| Prostate Cancer | 10 - 15 |
Anti-inflammatory Activity
Some studies have highlighted the anti-inflammatory potential of thiourea derivatives:
- Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound A | 89% | 78% |
| Compound B | 83% | 72% |
| Dexamethasone (1 µg/mL) | - | - |
Neuroprotective Properties
The compound's structural features suggest potential neuroprotective effects, particularly through antioxidant mechanisms associated with indole derivatives. Studies have indicated that related compounds may protect neuronal cells from oxidative stress .
The mechanisms underlying the biological activities of thiourea derivatives often involve:
- Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes linked to disease processes.
- Receptor Modulation : Interaction with various receptors can alter signaling pathways that contribute to disease progression.
- Oxidative Stress Reduction : Antioxidant properties help mitigate cellular damage in various pathological conditions.
Case Studies
A notable study evaluated a series of thiourea derivatives against human leukemia cell lines, revealing significant cytotoxicity with IC50 values as low as 1.5 µM for certain compounds . Another investigation into the anti-Alzheimer potential showed that some derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 33 to 93 nM for AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
